molecular formula C14H11F4N3O B1405617 N-(4-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea CAS No. 1227954-98-4

N-(4-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

Cat. No. B1405617
M. Wt: 313.25 g/mol
InChI Key: PPLXPYGJODSNNE-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, also known as 4-FP-MTP, is an important compound in modern scientific research. It has been used in various fields, including biochemistry, pharmacology, and molecular biology. 4-FP-MTP has shown promise in a variety of applications, such as the synthesis of other compounds, the study of biochemical and physiological effects, and the exploration of future directions.

Scientific Research Applications

  • Antimicrobial Activity : Some derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. A study by Reddy et al. (2003) demonstrated that these compounds exhibited moderate antimicrobial activity.

  • Anticancer Activity : The compound has been modified and used in the synthesis of derivatives that exhibit potent anticancer effects. For instance, Wang et al. (2015) synthesized derivatives that showed significant antiproliferative activities against various human cancer cell lines, suggesting potential as anticancer agents.

  • Chemical Structure Analysis : The compound's derivatives have been analyzed for their chemical structures, as seen in a study by Jung et al. (2008). Such analyses are crucial for understanding the compound's potential applications in different fields.

  • Raf Kinase Inhibition : Derivatives of the compound have been synthesized for their potential role as Raf kinase inhibitors, which are important in the study of tumorigenesis. A study by Zhu (2015) highlighted the synthesis and antitumor activities of such derivatives.

  • Crystal Packing Analysis : The effects of fluorination on crystal packing have been studied by Abad et al. (2006). Their research provided insights into how the compound's structure affects its physical properties.

  • Binge Eating Research : Interestingly, some derivatives of this compound have been used in the study of compulsive food consumption and binge eating, as explored by Piccoli et al. (2012).

  • Supramolecular Chemistry : The compound has applications in the field of supramolecular chemistry, as demonstrated in a study by Troff et al. (2012), where it was used in metallo-supramolecular macrocycle assemblies.

  • Solvolysis Studies : Research by Belzile et al. (2014) investigated the solvolysis of derivatives of this compound, contributing to the understanding of chemical reaction mechanisms.

properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4N3O/c1-8-11(6-7-12(19-8)14(16,17)18)21-13(22)20-10-4-2-9(15)3-5-10/h2-7H,1H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLXPYGJODSNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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